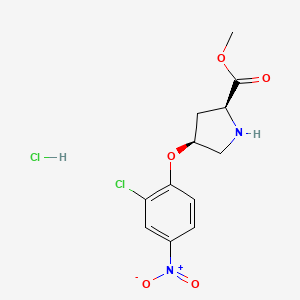

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354488-36-0

Cat. No.: VC3009569

Molecular Formula: C12H14Cl2N2O5

Molecular Weight: 337.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354488-36-0 |

|---|---|

| Molecular Formula | C12H14Cl2N2O5 |

| Molecular Weight | 337.15 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H13ClN2O5.ClH/c1-19-12(16)10-5-8(6-14-10)20-11-3-2-7(15(17)18)4-9(11)13;/h2-4,8,10,14H,5-6H2,1H3;1H/t8-,10-;/m0./s1 |

| Standard InChI Key | YQQIFSAKNMJMCM-GNAZCLTHSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |

| SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |

Introduction

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound belonging to the class of pyrrolidinecarboxylates. This compound features a pyrrolidine ring substituted with a nitrophenoxy group, which enhances its reactivity and biological activity. The presence of both chloro and nitro groups on the phenoxy ring suggests potential biological activity and reactivity, making it a valuable intermediate in various chemical syntheses.

Synthesis Methods

The synthesis of Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate typically involves several key steps:

-

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

-

Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated pyrrolidine.

-

Functional Group Modifications: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions.

Industrial production would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity, potentially employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions and Applications

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions due to its functional groups:

-

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

-

Reduction: The chloro group can be substituted with other nucleophiles.

-

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid.

These reactions highlight its versatility in synthetic organic chemistry and potential applications in medicinal chemistry, particularly in the development of small molecule drugs.

Biological Activity and Research Findings

Research indicates that compounds with similar structures can interact with enzymes or receptors, modulating their activity. The chloro and nitro groups may enhance binding affinity through hydrogen bonding and electrostatic interactions. While specific data on Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride's biological targets is limited, its structural features suggest potential roles in medicinal applications.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is distinct due to the presence of both chloro and nitro groups on the phenoxy ring. Similar compounds, such as Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate, also feature nitrophenoxy groups but differ in the position of the chloro group, which can affect their reactivity and biological activity.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2S,4S)-4-(2-chloro-4-nitrophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₃ClN₂O₅ | Chloro and nitro groups at positions 2 and 4 on the phenoxy ring |

| Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₄ClN₂O₅ | Chloro and nitro groups at positions 4 and 2 on the phenoxy ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume